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Compound of Interest

Compound Name: venturicidin

Cat. No.: B1172611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of venturicidin's role as a

selective inhibitor of bacterial F-type ATP synthase (F-ATPase) and its application in studying

bacterial bioenergetics and as an antibiotic adjuvant. Detailed protocols for key experiments

are included to facilitate research and development in this area.

Introduction
Venturicidin is a macrolide antibiotic, initially recognized for its antifungal properties, that has

garnered significant interest for its specific inhibition of the F-type ATP synthase (F-ATPase).[1]

While it demonstrates weak intrinsic antibacterial activity, its ability to disrupt bacterial

bioenergetics makes it a powerful tool for research and a promising candidate for development

as an antibiotic adjuvant.[1][2] Venturicidin A, a common variant, has been shown to

potentiate the effects of aminoglycoside antibiotics against multidrug-resistant (MDR) bacteria

by targeting their energy metabolism.[3][4]

The primary mechanism of action of venturicidin involves binding to the Fo subunit of the F-

ATPase, which blocks the proton channel and inhibits ATP synthesis.[1][5] This disruption of the

proton motive force (PMF) leads to a cascade of downstream effects, including ATP depletion

and alterations in the bacterial membrane potential, ultimately sensitizing bacteria to other

antibiotics.[3][6]
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Mechanism of Action
Venturicidin's interaction with bacterial F-ATPase is complex and can be concentration-

dependent. At lower concentrations, it acts as a direct inhibitor of the proton-translocating F-

ATPase/synthase.[7] However, at higher concentrations, it can induce a decoupling of the F1

(catalytic) and Fo (proton pore) subunits of the ATPase.[2][8] This decoupling leads to

dysregulated ATPase activity, which can further contribute to the depletion of cellular ATP.[8]

The inhibition of F-ATPase by venturicidin leads to two primary consequences for the bacterial

cell:

Inhibition of ATP Synthesis: By blocking the proton channel, venturicidin directly inhibits the

synthesis of ATP via oxidative phosphorylation.[1] This is particularly effective against

bacteria that are highly dependent on this pathway for energy production, such as

Pseudomonas aeruginosa.[8]

Disruption of the Proton Motive Force (PMF): The blockage of proton flow through the F-

ATPase leads to an accumulation of protons outside the cell, resulting in hyperpolarization of

the bacterial membrane.[1] This alteration of the PMF is thought to enhance the uptake of

positively charged antibiotics like aminoglycosides.[1]

Quantitative Data Summary
The following table summarizes the quantitative data regarding the activity of venturicidin A

from the cited literature.
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Parameter
Bacterial

Strain(s)
Value Notes Reference(s)

Minimum

Inhibitory

Concentration

(MIC) of

Venturicidin A

alone

ESKAPE

Pathogens
>256 µg/mL

Weak intrinsic

antibacterial

activity.

[6]

Gentamicin MIC

for MRSA C1014

Methicillin-

resistant

Staphylococcus

aureus (MRSA)

C1014

64 µg/mL - [9]

Gentamicin MIC

for MRSA C1014

with Venturicidin

A

Methicillin-

resistant

Staphylococcus

aureus (MRSA)

C1014

4 µg/mL (at 16

µg/mL Vent. A)

16-fold reduction

in gentamicin

MIC.

[9]

Gentamicin MIC

for VRE C0558

Vancomycin-

resistant

Enterococcus

(VRE) C0558

>128 µg/mL - [9]

Gentamicin MIC

for VRE C0558

with Venturicidin

A

Vancomycin-

resistant

Enterococcus

(VRE) C0558

32 µg/mL (at 8

µg/mL Vent. A)

>4-fold reduction

in gentamicin

MIC.

[9]

Gentamicin MIC

for P. aeruginosa

C0089

Pseudomonas

aeruginosa

C0089

16 µg/mL - [9]

Gentamicin MIC

for P. aeruginosa

C0089 with

Venturicidin A

Pseudomonas

aeruginosa

C0089

4 µg/mL (at 16

µg/mL Vent. A)

4-fold reduction

in gentamicin

MIC.

[9]
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Cellular ATP

Depletion in

MRSA

Methicillin-

resistant

Staphylococcus

aureus (MRSA)

~10-fold

decrease

Concentration-

dependent

depletion.

[6]

Toxicity to

Human Cells

(IC50)

Human

Embryonic

Kidney (HEK)

cells

31 µg/mL

Shows

noticeable

toxicity at higher

concentrations.

[4]

Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of

venturicidin on bacterial bioenergetics.

Checkerboard Broth Microdilution Assay for Antibiotic
Synergy
This assay is used to determine the synergistic effect of venturicidin A in combination with

another antibiotic, such as an aminoglycoside.[9]

Objective: To quantify the reduction in the Minimum Inhibitory Concentration (MIC) of an

antibiotic in the presence of sub-inhibitory concentrations of venturicidin A.

Materials:

Bacterial strains (e.g., MRSA)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Venturicidin A stock solution (in DMSO)

Aminoglycoside antibiotic (e.g., Gentamicin) stock solution (in water)

Sterile 96-well microtiter plates

Multichannel pipette
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Incubator (37°C)

Microplate reader (for OD600 measurements)

Procedure:

Prepare serial dilutions of the aminoglycoside antibiotic vertically in the 96-well plate in

CAMHB.

Prepare serial dilutions of venturicidin A horizontally in the same 96-well plate in CAMHB,

creating a matrix of different concentrations of both compounds.

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB

to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

Inoculate each well of the microtiter plate with the bacterial suspension.

Incubate the plate at 37°C for 18-24 hours.

Determine the MIC of the aminoglycoside alone and in combination with each concentration

of venturicidin A by visual inspection of turbidity or by measuring the optical density at 600

nm (OD600). The MIC is the lowest concentration that inhibits visible growth.

Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy. Synergy

is typically defined as an FIC index of ≤ 0.5.[9]

Cellular ATP Level Measurement
This protocol is for quantifying the intracellular ATP levels in bacteria following treatment with

venturicidin.

Objective: To determine the effect of venturicidin on bacterial cellular ATP concentrations.

Materials:

Bacterial culture

Venturicidin A
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ATP determination kit (e.g., luciferin-luciferase based assay)

Luminometer

Centrifuge

Procedure:

Grow a bacterial culture to the mid-logarithmic phase.

Treat the bacterial culture with varying concentrations of venturicidin A for a specified time.

An untreated control should be included.

Harvest the bacterial cells by centrifugation.

Lyse the bacterial cells according to the ATP determination kit manufacturer's instructions to

release intracellular ATP.

Measure the ATP concentration in the lysates using a luminometer.

Normalize the ATP levels to the number of viable cells (CFU/mL) or total protein

concentration.

Bacterial Membrane Potential Assay
This assay measures changes in bacterial membrane potential using a fluorescent dye.[6]

Objective: To assess the effect of venturicidin on the bacterial cytoplasmic membrane

potential.

Materials:

Bacterial culture

Venturicidin A

Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5) - 3,3'-

dipropylthiadicarbocyanine iodide)
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Fluorometer or fluorescence plate reader

Valinomycin (as a positive control for depolarization)

Procedure:

Grow a bacterial culture to the mid-logarithmic phase and wash the cells with a suitable

buffer.

Resuspend the cells in the buffer and add the DiSC3(5) dye. The dye will accumulate in the

polarized bacterial membrane, leading to quenching of its fluorescence.

Allow the dye to equilibrate with the cells until a stable, low fluorescence signal is achieved.

Add venturicidin A to the cell suspension at the desired concentration.

Monitor the change in fluorescence intensity over time. Depolarization of the membrane will

cause the dye to be released from the membrane, resulting in an increase in fluorescence.

Use valinomycin as a positive control to induce complete membrane depolarization.
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Caption: Mechanism of action of venturicidin in bacterial cells.
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Start: Prepare Reagents

1. Serial Dilution of Antibiotic (Vertical) 2. Serial Dilution of Venturicidin A (Horizontal) 3. Prepare Bacterial Inoculum
(~5 x 10^5 CFU/mL)

4. Inoculate 96-well Plate

5. Incubate at 37°C for 18-24h

6. Measure OD600 or Visually Inspect for Growth

7. Determine MICs and Calculate FIC Index

End: Synergy Determination

Click to download full resolution via product page

Caption: Workflow for the checkerboard antibiotic synergy assay.
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Caption: Logical relationships in venturicidin's selective inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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